molecular formula C14H19N3O2 B6743679 N-(2,3-dihydro-1H-isoindol-5-ylmethyl)morpholine-3-carboxamide

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)morpholine-3-carboxamide

Cat. No.: B6743679
M. Wt: 261.32 g/mol
InChI Key: WOLQHEHVNIWWBD-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)morpholine-3-carboxamide is a complex organic compound that features a morpholine ring and an isoindoline moiety

Properties

IUPAC Name

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-14(13-9-19-4-3-16-13)17-6-10-1-2-11-7-15-8-12(11)5-10/h1-2,5,13,15-16H,3-4,6-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLQHEHVNIWWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(=O)NCC2=CC3=C(CNC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-isoindol-5-ylmethyl)morpholine-3-carboxamide typically involves the reaction of isoindoline derivatives with morpholine under specific conditions. One common method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis to convert the phthalimido group to an amino group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoindoline and morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)morpholine-3-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-isoindol-5-ylmethyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylic acid share structural similarities.

    Morpholine Derivatives: Compounds such as morpholine-4-carboxamide and morpholine-3-carboxylic acid are structurally related.

Uniqueness

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)morpholine-3-carboxamide is unique due to its combination of an isoindoline moiety with a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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